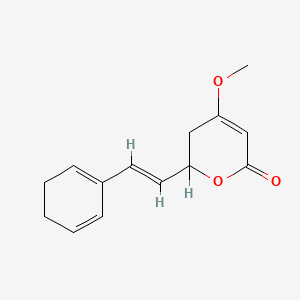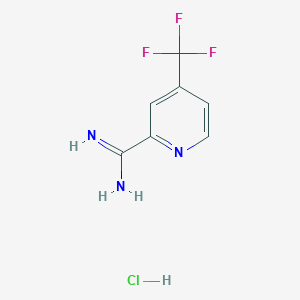
4-(Trifluoromethyl)picolinimidamide hydrochloride
説明
Synthesis Analysis
The synthesis of related compounds involves the use of picolinic acid derivatives as building blocks. For instance, the paper titled "Exploring 4-(3-carboxyphenyl)picolinic acid as a semirigid building block for the hydrothermal self-assembly of diverse metal–organic and supramolecular networks" discusses the use of 4-(3-carboxyphenyl)picolinic acid (H2cppa) to synthesize a variety of coordination compounds through hydrothermal self-assembly methods . Similarly, the synthesis of ethyl 4-(4-nitrophenoxy) picolinate from 2-picolinic acid as described in "Synthesis of Ethyl 4-(4-Nitrophenoxy) Picolinate" involves a three-step process with a total yield of 78.57% . These methods could potentially be adapted for the synthesis of 4-(Trifluoromethyl)picolinimidamide hydrochloride by incorporating a trifluoromethyl group and an imidamide moiety into the picolinic acid framework.
Molecular Structure Analysis
The molecular structure of coordination compounds derived from picolinic acid derivatives shows a range of dimensionalities, from discrete monomers to complex 3D metal–organic frameworks (MOFs) . The nature of the metal(II) node, the level of deprotonation of the picolinic acid, and the type of ancillary ligand all influence the resulting structure. While the exact molecular structure of 4-(Trifluoromethyl)picolinimidamide hydrochloride is not provided, it can be inferred that the presence of the trifluoromethyl group and the imidamide moiety would impact its molecular geometry and potential for forming supramolecular structures.
Chemical Reactions Analysis
The papers do not provide specific reactions for 4-(Trifluoromethyl)picolinimidamide hydrochloride. However, the fluorination of methyl pyridines with caesium tetrafluorocobaltate to produce a range of polyfluoro-4-picolines is discussed in "Fluorinations with complex metal fluorides. Part 7. Fluorinations of the methyl pyridines with caesium tetrafluorocobaltate" . This suggests that similar fluorination techniques could be applied to introduce the trifluoromethyl group into the picolinic acid framework, which could be a step in the synthesis of 4-(Trifluoromethyl)picolinimidamide hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized from picolinic acid derivatives are influenced by their molecular structures. For example, the magnetic behavior and luminescence properties of the coordination compounds synthesized from H2cppa were investigated . Although the physical and chemical properties of 4-(Trifluoromethyl)picolinimidamide hydrochloride are not directly reported, it can be anticipated that the trifluoromethyl group would confer unique electronic properties due to its strong electron-withdrawing effect, potentially affecting the compound's reactivity and physical properties such as solubility and melting point.
科学的研究の応用
Chemical Synthesis and Reactions
The research on 4-(Trifluoromethyl)picolinimidamide hydrochloride extends into the realm of fluorine chemistry, where compounds with trifluoromethyl groups are of significant interest due to their unique reactivity and utility in synthesizing complex fluorinated molecules. For instance, the study by Plevey, Rendell, and Tatlow (1982) on fluorinations with complex metal fluorides demonstrates the transformation of methyl pyridines with caesium tetrafluorocobaltate, leading to a range of polyfluoro-4-picolines with varying fluorinated groups, highlighting the compound's role in synthesizing fluorinated heterocycles Plevey, R. W., Rendell, R., & Tatlow, J. (1982). Journal of Fluorine Chemistry.
Materials Science
In materials science, derivatives of 4-(Trifluoromethyl)picolinimidamide hydrochloride are investigated for their potential in developing novel materials with unique properties. For example, the synthesis and characterization of polyimides from novel dianhydrides, as discussed by Myung, Ahn, and Yoon (2004), explore how the introduction of trifluoromethyl groups into polyimide backbones can significantly alter their thermal, optical, and dielectric properties, making them suitable for advanced electronic applications Myung, B., Ahn, C., & Yoon, T. (2004). Polymer.
Medicinal Chemistry
In medicinal chemistry, the structural motifs of 4-(Trifluoromethyl)picolinimidamide hydrochloride derivatives are explored for their biological activities and potential therapeutic applications. For example, Kil et al. (2014) synthesized 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide for positron emission tomography (PET) imaging, demonstrating the compound's utility in developing diagnostic tools for neurological conditions Kil, K.-E., Poutiainen, P., Zhang, Z., Zhu, A., Choi, J.-K., Jokivarsi, K., & Brownell, A. L. (2014). Journal of Medicinal Chemistry.
Organic Synthesis
The role of 4-(Trifluoromethyl)picolinimidamide hydrochloride in organic synthesis is further exemplified by its use in the synthesis of complex organic molecules. The work by Crich and Dudkin (2001) on the reactivity of partially protected N-acetylglucosamine derivatives in glycosylation reactions illustrates how derivatives of picolinic acid, a related compound, can enhance the reactivity of glycosyl acceptors, thereby facilitating the synthesis of complex carbohydrates Crich, D., & Dudkin, V. (2001). Journal of the American Chemical Society.
Safety and Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or dust, and washing hands thoroughly after handling .
特性
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)4-1-2-13-5(3-4)6(11)12;/h1-3H,(H3,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIANKIGGKEYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704317 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)picolinimidamide hydrochloride | |
CAS RN |
909109-68-8 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



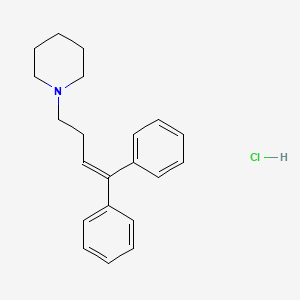
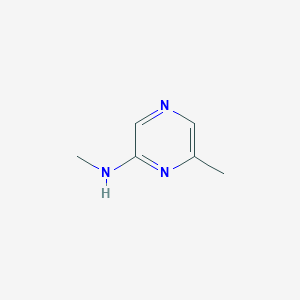

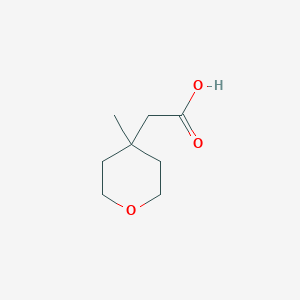
![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)
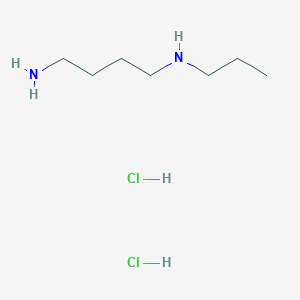
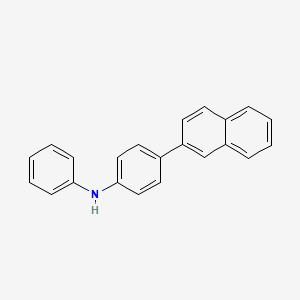
![(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B3030390.png)
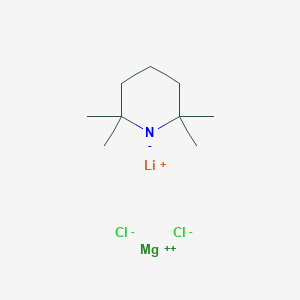
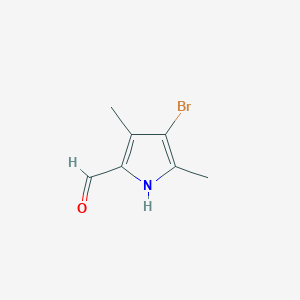
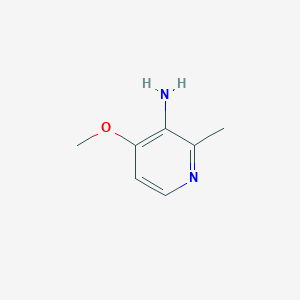
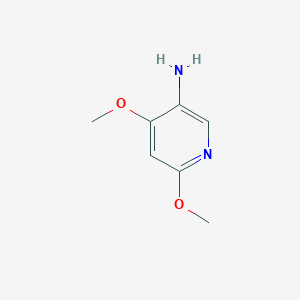
![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)
